molecular formula C10H14N2OS B1335931 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide CAS No. 438211-60-0

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide

Cat. No.: B1335931
CAS No.: 438211-60-0
M. Wt: 210.3 g/mol
InChI Key: NDSFGXQXVKIDJL-UHFFFAOYSA-N
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Description

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is an organic compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced through the reaction of the benzothiophene derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound can be a precursor for the synthesis of other valuable chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The benzothiophene core can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
  • 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-thiol

Uniqueness

6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-6-2-3-7-8(10(13)12-11)5-14-9(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFGXQXVKIDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392828
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438211-60-0
Record name 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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